Cas no 1342450-75-2 (4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine)

4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine 化学的及び物理的性質
名前と識別子
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- 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine
- Pyrimidine, 4-methyl-6-(1-methylethyl)-2-(1-piperazinyl)-
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- インチ: 1S/C12H20N4/c1-9(2)11-8-10(3)14-12(15-11)16-6-4-13-5-7-16/h8-9,13H,4-7H2,1-3H3
- InChIKey: ZJJGOXARTLFJHY-UHFFFAOYSA-N
- SMILES: C1(N2CCNCC2)=NC(C(C)C)=CC(C)=N1
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01009566-1g |
4-Methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 98% | 1g |
¥4305.0 | 2023-04-03 | |
Enamine | EN300-137423-0.5g |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 95% | 0.5g |
$679.0 | 2023-11-13 | |
Enamine | EN300-137423-0.05g |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 95% | 0.05g |
$202.0 | 2023-11-13 | |
Enamine | EN300-137423-2.5g |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 95% | 2.5g |
$1707.0 | 2023-11-13 | |
Enamine | EN300-137423-1.0g |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 95% | 1g |
$871.0 | 2023-06-08 | |
TRC | M326293-50mg |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 50mg |
$ 210.00 | 2022-06-04 | ||
TRC | M326293-10mg |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 10mg |
$ 70.00 | 2022-06-04 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22604-500MG |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 95% | 500MG |
¥ 2,521.00 | 2023-04-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22604-5G |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 95% | 5g |
¥ 11,325.00 | 2023-04-03 | |
1PlusChem | 1P01ACJJ-100mg |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine |
1342450-75-2 | 95% | 100mg |
$477.00 | 2025-03-19 |
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidineに関する追加情報
Comprehensive Overview of 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (CAS No. 1342450-75-2)
4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine (CAS No. 1342450-75-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. The molecule features a pyrimidine core substituted with a piperazine ring and an isopropyl group, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or GPCR modulator, aligning with current trends in targeted therapy development.
In recent years, the demand for piperazine-containing compounds like 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine has surged, driven by their prevalence in FDA-approved drugs. The compound's CAS No. 1342450-75-2 frequently appears in patent literature, especially in contexts involving central nervous system (CNS) drug design and antimicrobial agents. Its balanced lipophilicity (logP ~2.8) and molecular weight (~220 g/mol) make it compliant with Lipinski's Rule of Five, a hot topic in medicinal chemistry discussions.
Synthetic routes to CAS 1342450-75-2 typically involve nucleophilic aromatic substitution (SNAr) between chloropyrimidine derivatives and piperazine, followed by purification via column chromatography. Analytical characterization often employs HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) and NMR spectroscopy, techniques frequently searched by laboratory professionals. The compound's stability under physiological pH (6-8) makes it suitable for in vitro assays, a key consideration for researchers optimizing ADME properties.
Beyond pharmaceuticals, 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine shows promise in agrochemical formulations, particularly as a scaffold for plant growth regulators. This aligns with growing interest in sustainable agriculture solutions, a trending topic in scientific and environmental circles. Its hydrogen bond acceptor/donor profile (3 acceptors, 1 donor) facilitates interactions with biological targets, a feature often queried in molecular docking studies.
Quality control of CAS 1342450-75-2 requires stringent monitoring of residual solvents and heavy metals, reflecting current Good Manufacturing Practice (cGMP) concerns. The compound's crystalline form (melting point ~150-155°C) is another frequently searched parameter, crucial for formulation scientists working on solid dosage forms. Recent publications suggest potential applications in fluorescence probes, leveraging its conjugated system – a niche but growing research area.
From a commercial perspective, 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine is available at milligram to kilogram scales, with purity specifications ranging from >95% to >99% (HPLC). Suppliers often highlight its structural analogs, responding to market demand for SAR studies (Structure-Activity Relationship). Storage recommendations typically suggest 2-8°C under inert atmosphere, a detail frequently requested by procurement specialists.
The compound's electrophilic/nucleophilic sites (particularly the pyrimidine C-4 position) enable diverse derivatization strategies, making it valuable for combinatorial chemistry. This characteristic aligns with industry shifts toward fragment-based drug discovery, a trending methodology in 2024. Computational studies indicate favorable binding affinities toward certain enzyme pockets, though experimental validation remains ongoing.
Environmental fate studies of 1342450-75-2 show moderate biodegradability (OECD 301D), reflecting increasing regulatory focus on green chemistry principles. Its photostability under UV light (λ>300 nm) is another researched aspect, particularly for outdoor application scenarios. The compound's vapor pressure (<1 mmHg at 25°C) suggests low volatility, a safety consideration for industrial handling.
In analytical method development, 4-methyl-2-(piperazin-1-yl)-6-(propan-2-yl)pyrimidine often serves as a reference standard for LC-MS calibration, especially in bioanalytical assays. Its distinct UV absorption maxima (~260 nm) facilitate detection, a practical feature for laboratory technicians. Recent patent filings describe its incorporation into metal-organic frameworks (MOFs), expanding applications into materials science.
The scientific community continues to explore CAS 1342450-75-2's potential through high-throughput screening initiatives. Its drug-likeness score (QED ~0.6) positions it favorably for lead optimization programs. As research progresses, this compound may emerge as a cornerstone in developing next-generation therapeutics addressing unmet medical needs, particularly in neurological disorders and metabolic diseases – two highly searched therapeutic areas.
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